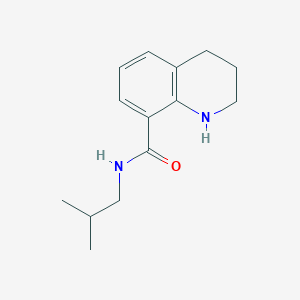

N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-8-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-10(2)9-16-14(17)12-7-3-5-11-6-4-8-15-13(11)12/h3,5,7,10,15H,4,6,8-9H2,1-2H3,(H,16,17) |

InChI Key |

CSWVGWRWHNKOFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC2=C1NCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroquinoline core, which can then be further functionalized to obtain the desired carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .

Scientific Research Applications

Pain Relief and Anti-inflammatory Properties

Research indicates that N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide may serve as a lead compound for developing new analgesics and anti-inflammatory drugs. Preliminary studies suggest its potential to inhibit pain pathways and reduce inflammation markers in various biological models.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. For instance, derivatives of 8-hydroxyquinoline (which includes the tetrahydroquinoline structure) have demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. These derivatives have been evaluated for their minimum inhibitory concentrations (MICs), indicating their potential as broad-spectrum antibacterial agents .

Interaction with Biological Macromolecules

This compound is believed to interact with various biological macromolecules such as proteins and nucleic acids. These interactions can influence enzyme activity and receptor binding affinity, providing insights into its mechanism of action in biological systems.

Synthesis of Novel Derivatives

The compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activities. Various synthetic methods have been explored to modify the structure while retaining its core pharmacological properties. These modifications aim to improve efficacy or reduce side effects associated with existing drugs .

Case Study 1: Anticancer Activity

In recent investigations, derivatives of this compound were tested against cancer cell lines such as HeLa and MCF-7. Results indicated that some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin, suggesting their potential as effective anticancer agents .

Case Study 2: Antitubercular Properties

Another study focused on the antitubercular activity of compounds related to the tetrahydroquinoline structure. The research highlighted the effectiveness of these compounds against Mycobacterium tuberculosis strains, showcasing their potential use in developing new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurodegenerative diseases or interact with receptors to modulate neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The compound of interest shares structural similarity with 2-benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (), which features a tetrahydroisoquinoline core (benzene fused to a piperidine ring) instead of tetrahydroquinoline (benzene fused to a pyridine ring). This difference in aromaticity and ring geometry can influence binding affinity to biological targets.

- Tetrahydroquinoline vs. Naphthyridine: The naphthyridine derivative N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide () replaces the tetrahydroquinoline core with a dihydronaphthyridine system. Naphthyridines are less common in drug discovery but offer unique hydrogen-bonding capabilities due to their dual nitrogen atoms, which may enhance interactions with enzymes like topoisomerases .

Functional Group and Substituent Analysis

- Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound contrasts with the carboxylic acid in 2-benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (). Carboxamides generally exhibit higher lipophilicity and membrane permeability compared to carboxylic acids, which are ionized at physiological pH and require transporters for cellular uptake .

- Isobutyl vs. Complex Alkyl/Aryl Substituents: The isobutyl group in the target compound is simpler than the methylsulfonylamino-propyl-bicyclooctane substituent in N-(8-{(2R)-2-Hydroxy-3-[methyl(methylsulfonyl)amino]propyl}-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide (). Bulky substituents like bicyclooctane may enhance target selectivity but reduce solubility, whereas isobutyl balances lipophilicity and metabolic stability .

Pharmacological Implications

Synthetic Accessibility :

The synthesis of carboxamide derivatives, as described for naphthyridine analogs (), typically involves coupling reactions between activated carboxylic acids and amines. This method is scalable and adaptable to diverse substituents, suggesting that the target compound could be synthesized using similar protocols .

Data Table: Structural and Functional Comparison

Biological Activity

N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activities, including anti-inflammatory and analgesic effects, and compares it with structurally related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀N₂O, with a molecular weight of approximately 232.33 g/mol. Its unique structure features a tetrahydroquinoline ring system with an isobutyl group and a carboxamide functional group. This configuration allows it to engage in various chemical reactions, such as nucleophilic substitutions and hydrolysis under acidic or basic conditions.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. The compound's ability to interact with biological targets such as enzymes and receptors suggests potential therapeutic applications in pain management and inflammation.

2. Anticancer Potential

Research into the anticancer properties of compounds similar to this compound indicates that they may induce apoptosis in cancer cells. For instance, derivatives of tetrahydroquinoline have demonstrated inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table outlines comparisons between this compound and structurally similar analogs:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Isobutyl-1,2,3,4-tetrahydroisoquinoline | Isoquinoline structure | Lacks the carboxamide group |

| 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine | Methoxy substitution | Different substituent leading to altered activity |

| 6-Methoxy-N,N-dimethylquinolin-3-amine | Dimethyl amine substitution | Enhanced lipophilicity compared to N-Isobutyl form |

| Quinoline-6-carboxamide | Carboxamide functional group | Different ring structure affecting biological activity |

This compound stands out due to its specific tetrahydroquinoline framework combined with an isobutyl side chain and a carboxamide group. This combination may confer unique pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives:

- Anticancer Activity : A study highlighted that certain tetrahydroquinoline derivatives exhibited IC50 values as low as 0.054 µM against lung cancer cell lines (A549), indicating potent anticancer activity .

- Cell Cycle Arrest : Research indicated that some derivatives could induce G2/M phase arrest in cancer cells while activating apoptotic pathways through caspase activation .

- Enzyme Interaction : Investigations into enzyme binding affinities showed that this compound might influence enzyme activity significantly due to its structural features .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-Isobutyl-1,2,3,4-tetrahydroquinoline-8-carboxamide?

The compound can be synthesized via:

- Oxidative Ugi-type reactions : Using IBX (2-iodoxybenzoic acid) as an oxidant, which facilitates the coupling of 1,2,3,4-tetrahydroisoquinoline, carboxylic acids (e.g., isobutyric acid), and isonitriles. This method achieves high yields (e.g., 87%) and is suitable for functionalizing the tetrahydroquinoline scaffold .

- Isocyanate addition : Reacting hydrazine derivatives with aryl isocyanates in dry dichloromethane (DCM) with triethylamine as a base. This approach is effective for introducing carboxamide groups and can be adapted for scaled synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and discard contaminated gloves properly .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols. Ensure eyewash stations and safety showers are accessible .

- Storage : Keep the compound in a tightly sealed container in a dry, ventilated area, away from ignition sources .

Q. How can the purity and structural identity of the compound be validated?

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm proton and carbon environments, comparing peaks to literature data (e.g., tetrahydroquinoline derivatives in NIST Chemistry WebBook) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be addressed during structural refinement?

- High-Resolution Data : Use SHELXL to refine structures against high-resolution (<1.0 Å) datasets, which improves electron density maps and reduces model bias .

- Twinned Data Analysis : Apply SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) to correct for crystal twinning, which is common in tetrahydroquinoline derivatives due to their planar rigidity .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate carboxamide bond formation in sterically hindered reactions .

- Temperature Control : Lower reaction temperatures (0–5°C) may reduce side reactions during isonitrile coupling steps .

Q. How should contradictory bioactivity results across assay models be analyzed?

- Assay-Specific Factors : Compare cytotoxicity results across cell lines (e.g., MCF-7 vs. HeLa) to identify cell-type-dependent effects. Use dose-response curves (IC values) to quantify potency variations .

- Molecular Docking : Perform docking studies (e.g., using AutoDock Vina) to assess binding affinity differences to target proteins (e.g., DNA topoisomerases), which may explain assay discrepancies .

Q. What strategies resolve ambiguities in reaction mechanisms for carboxamide formation?

- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation during amide bond formation .

- Density Functional Theory (DFT) : Calculate transition-state energies for proposed pathways (e.g., Ugi vs. Staudinger reactions) to identify energetically favorable mechanisms .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.